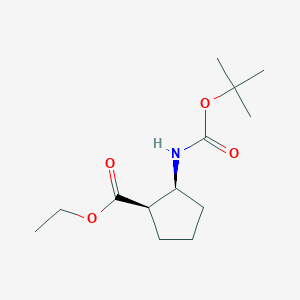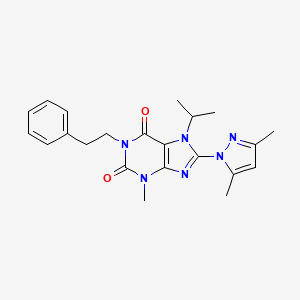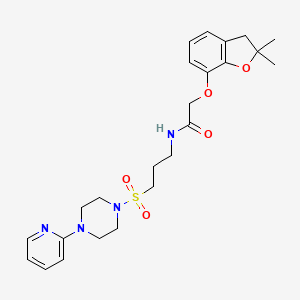
2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H13NO2 . It is also known as (2,2-Dimethyl-1,3-dioxolan-4-yl)methanol . This substance is used in various products such as coating products, fertilisers, fuels, washing & cleaning products, lubricants and greases, perfumes and fragrances, laboratory chemicals, air care products, plant protection products and polishes and waxes .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the molecular formula C6H13NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 131.17 , a refractive index of n20/D 1.438 (lit.) , a boiling point of 147-148 °C/14 mmHg (lit.) , and a density of 1.012 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
1. As a Reagent for Absolute Configuration Determination
2,2-Diphenyl-[1,3]dioxolane-4,5-dicarboxylic acid (DPD) and 2,2-dinaphthalen-2-yl-[1,3]dioxolane-4,5-dicarboxylic acid (DND), derived from dimethyl tartrate, are useful in determining the absolute configuration of alpha-chiral primary amines. These amides exhibit distinct (1)H chemical shift values based on the stereochemistry of the derivatizing agent, allowing for more error-free assignment of amine substrates' absolute configuration (Shim & Choi, 2010).
2. In Reactions with Amines in the Presence of Palladium Catalyst
The reaction of 5,5-dimethyl-4-methylene-1,3-dioxolan-2-one with primary amines in the presence of a Pd(0) catalyst yields various products, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Shi, Shen, & Chen, 2002).
3. Polyaddition with Diamine
Polyadditions of bis(five- and six-membered cyclic carbonate)s with diamine showcase the reactivity and potential use of 1,3-dioxolan derivatives in polymer science. These reactions involve compounds like 1,2-bis[3-(1,3-dioxan-2-one-5-yl)-propylthio]ethane, demonstrating the utility of these compounds in creating higher molecular weight polymers (Tomita, Sanda, & Endo, 2001).
4. In Synthesis of Chemically and Optically Pure Compounds
The compound is an important intermediate for the synthesis of gemcitabine hydrochloride, highlighting its role in the preparation of compounds with high chemical and optical purity. This application is critical in the field of medicinal chemistry and drug development (Mukarram, Chavan, Khan, & Bandgar, 2011).
5. In Heterogeneously Catalysed Condensations
The compound plays a role in the acid-catalysed condensation of glycerol with various aldehydes and ketones, forming mixtures of dioxanols and dioxolan-yl-methanols. This showcases its utility in creating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007).
6. Solid Phase Synthesis of Carbonylated Peptides
The compound is used in the solid phase synthesis of carbonylated peptides, demonstrating its relevance in peptide chemistry and the synthesis of modified biomolecules (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).
Propiedades
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7(2)9-5-6(10-7)3-4-8/h6H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYAUYKHQWYPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)


![N-(2-fluorophenyl)-2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776244.png)


